molecular formula C23H34N4O4S2 B3756863 N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE

N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE

Cat. No.: B3756863
M. Wt: 494.7 g/mol
InChI Key: RCZBVMVEKILPTD-UHFFFAOYSA-N
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Description

N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two dimethylamino propyl groups attached to a fluorene backbone, which is further substituted with sulfonamide groups at the 2 and 7 positions. The compound’s structure imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multiple steps, starting with the preparation of the fluorene backbone. The fluorene is first brominated at the 2 and 7 positions using bromine in the presence of a catalyst. The resulting dibromo compound is then subjected to a substitution reaction with dimethylamino propylamine to introduce the dimethylamino propyl groups. Finally, the sulfonamide groups are introduced through a reaction with sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets. The compound’s dimethylamino propyl groups can interact with biological macromolecules, leading to changes in their structure and function. The sulfonamide groups can form hydrogen bonds with target proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9,9-bis[3-(dimethylamino)propyl]fluorene: Similar structure but lacks the sulfonamide groups.

    N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine: Contains similar dimethylamino propyl groups but different core structure.

Uniqueness

N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE is unique due to the presence of both dimethylamino propyl and sulfonamide groups on a fluorene backbone. This combination imparts the compound with distinct chemical reactivity and biological activity, making it valuable for a wide range of applications .

Properties

IUPAC Name

2-N,7-N-bis[3-(dimethylamino)propyl]-9H-fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O4S2/c1-26(2)13-5-11-24-32(28,29)20-7-9-22-18(16-20)15-19-17-21(8-10-23(19)22)33(30,31)25-12-6-14-27(3)4/h7-10,16-17,24-25H,5-6,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZBVMVEKILPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE
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N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE
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N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE
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N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE
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N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE
Reactant of Route 6
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE

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